molecular formula C16H7ClFNO B12708480 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one CAS No. 93663-90-2

10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12708480
CAS No.: 93663-90-2
M. Wt: 283.68 g/mol
InChI Key: XLKNNGYOUDOAFU-UHFFFAOYSA-N
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Description

10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinolinone family, known for its significant biological and pharmaceutical applications. The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the Pd(II)-catalyzed remote C–H activation of 2-haloquinoline-3-carbaldehyde, followed by simultaneous C–H (aldehyde) and C–X bond activation . This method ensures high selectivity and yield, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. It acts as a kinase inhibitor, particularly inhibiting c-Jun N-terminal kinase (JNK). This inhibition affects various cellular pathways, leading to its potential therapeutic effects in treating diseases like cancer and inflammatory conditions .

Comparison with Similar Compounds

Uniqueness: 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one stands out due to its unique combination of chlorine and fluorine substituents, which enhance its biological activity and chemical stability. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

93663-90-2

Molecular Formula

C16H7ClFNO

Molecular Weight

283.68 g/mol

IUPAC Name

10-chloro-8-fluoroindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C16H7ClFNO/c17-14-11-7-8(18)5-6-12(11)19-15-9-3-1-2-4-10(9)16(20)13(14)15/h1-7H

InChI Key

XLKNNGYOUDOAFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C(=C3C2=O)Cl

Origin of Product

United States

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